[(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Description
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine (CAS: 7062-20-6) is a brominated aromatic compound featuring a diethylamine-substituted benzyl group. Its molecular formula is C₁₂H₁₈BrNO, with a molecular weight of 272.19 g/mol . The compound contains a 5-bromo-2-methoxybenzyl backbone, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-4-14(5-2)9-10-8-11(13)6-7-12(10)15-3/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGVCUXAPQBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation Protection of Hydroxy Group
- Starting Material: o-Methoxyphenol (hydroxyanisole)
- Protection: The phenolic hydroxyl is protected by acetylation using acetic anhydride under acidic catalysis (e.g., sulfuric acid). This step prevents undesired side reactions during bromination.
- Conditions: Reaction at around 100°C for several hours (e.g., 6 hours) with vigorous stirring.
- Outcome: Formation of acetyl-protected methoxyphenyl acetate ester.
Bromination of Protected Phenol
- Reagents: Bromine (Br2) in the presence of iron powder catalyst.
- Mechanism: Electrophilic aromatic substitution selectively introduces bromine at the 5-position relative to the methoxy group due to directing effects and steric hindrance.
- Conditions: Controlled temperature and stoichiometry to avoid polybromination.
- Outcome: Formation of 5-bromo-2-methoxyphenyl acetate.
Deacetylation to Regenerate Phenol
- Reagents: Sodium bicarbonate (NaHCO3) or sodium hydrogen carbonate solution.
- Conditions: Mild aqueous workup to remove the acetyl protecting group.
- Outcome: Yields 5-bromo-2-methoxyphenol as the key intermediate.
This three-step sequence ensures high regioselectivity and purity of the brominated methoxyphenol intermediate, critical for downstream functionalization.
Conversion of 5-Bromo-2-Methoxyphenol to [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
The transformation from 5-bromo-2-methoxyphenol to the target amine involves:
Formation of the Benzyl Halide or Equivalent Intermediate
- The hydroxyl group is typically converted into a good leaving group (e.g., bromide or chloride) at the benzylic position adjacent to the aromatic ring.
- Common methods include halogenation of the methyl group attached to the aromatic ring or via chloromethylation/bromomethylation reactions.
- Bromination reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions can be used to selectively brominate the benzylic position.
Nucleophilic Substitution with Diethylamine
- The benzylic halide intermediate is reacted with diethylamine to substitute the halogen with the diethylamino group.
- This nucleophilic substitution is generally conducted under reflux in an appropriate solvent (e.g., ethanol, acetonitrile) with excess diethylamine to drive the reaction to completion.
- The reaction yields this compound.
Alternative Synthetic Routes and Considerations
Use of Palladium-Catalyzed Amination
- In some advanced methods, palladium-catalyzed Buchwald-Hartwig amination can be employed to couple aryl halides with diethylamine directly, potentially bypassing the need for benzylic halide intermediates.
- However, for benzylic amines, classical nucleophilic substitution is more common.
Bromination Strategies
- Bromination of aromatic rings can be challenging due to multiple reactive sites. Use of protecting groups and catalysts (e.g., iron powder) is essential to achieve regioselectivity.
- Bromination can also be performed on 2-methoxybenzyl derivatives prior to amination.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product | Notes |
|---|---|---|---|---|---|---|
| 1 | Acetylation (Protection) | o-Methoxyphenol | Acetic anhydride, H2SO4 catalyst | 100°C, 6 h | Acetyl-protected methoxyphenol | Protects phenol for selective bromination |
| 2 | Bromination | Protected methoxyphenol | Br2, Fe powder catalyst | Controlled temp, stirring | 5-Bromo-2-methoxyphenyl acetate | Regioselective bromination at 5-position |
| 3 | Deacetylation | Brominated acetate ester | NaHCO3 aqueous solution | Room temp, mild conditions | 5-Bromo-2-methoxyphenol | Removes acetyl protecting group |
| 4 | Benzylic halogenation | 5-Bromo-2-methoxyphenol | Br2 or NBS | Controlled conditions | Benzylic bromide intermediate | Prepares for amination |
| 5 | Nucleophilic substitution | Benzylic bromide intermediate | Diethylamine | Reflux, solvent (EtOH, MeCN) | This compound | Final amine product |
Research Findings and Industrial Relevance
- The acetylation-bromination-deacetylation sequence is widely reported as an effective method to obtain 5-bromo-2-methoxyphenol with high regioselectivity and yield, crucial for pharmaceutical intermediates synthesis.
- Bromination under iron powder catalysis reduces side reactions and improves selectivity compared to direct bromination.
- The nucleophilic substitution step with diethylamine is straightforward and scalable, making the overall process suitable for industrial production.
- Alternative methods involving palladium-catalyzed amination have been explored but are less common for this specific compound due to cost and complexity.
Notes on Related Compounds and Synthesis
- While direct literature on this compound is limited, analogous compounds such as 5-bromo-2-methoxyphenol and 5-bromo-2-methylpyridine have well-documented preparation methods involving bromination and amination steps.
- Bromination methods emphasize the importance of controlling reaction conditions to avoid polybromination and by-products.
- Industrial patents focus on mild reaction conditions, catalyst efficiency, and ease of purification to maximize yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: [(5-Bromo-2-methoxyphenyl)methyl]diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of this compound derivatives with different functional groups.
Scientific Research Applications
Synthesis of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with diethylamine in the presence of reducing agents. The synthetic route is crucial as it affects the purity and yield of the final product. A common method includes:
- Reagents : 5-bromo-2-methoxybenzaldehyde, diethylamine, and reducing agents such as sodium borohydride.
- Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol.
Antimalarial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimalarial properties. For instance, TCMDC-135051, a related compound, showed nanomolar activity against Plasmodium falciparum in vitro, demonstrating the potential for developing antimalarial agents based on this structure .
| Compound | Activity Type | IC50 (nM) | EC50 (nM) |
|---|---|---|---|
| TCMDC-135051 | Kinase inhibition | 29 | 457 |
| This compound | Antimalarial potential | TBD | TBD |
Neuropharmacological Effects
This compound has been investigated for its neuropharmacological effects. Its structural similarities to known psychoactive compounds suggest potential applications in treating neurological disorders . The compound's ability to interact with neurotransmitter systems may provide insights into its therapeutic benefits.
Case Study: Antimalarial Development
In a study focused on developing potent PfCLK3 inhibitors, researchers synthesized various analogues including those based on diethylamine derivatives. These compounds were screened for their ability to inhibit Plasmodium falciparum growth, with promising results indicating that modifications to the diethylamine moiety can enhance efficacy .
Case Study: Neuroactive Properties
Research into the neuroactive properties of related compounds has shown that modifications can lead to significant changes in activity. For instance, variations in the alkyl groups attached to the nitrogen atom can influence both potency and selectivity towards specific receptors in the brain .
Mechanism of Action
The mechanism by which [(5-Bromo-2-methoxyphenyl)methyl]diethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzylamines
a. [(2-Bromo-5-methoxyphenyl)methyl(methyl)amine] (CAS: 767289-08-7)
- Structure : Differs in the bromine/methoxy positional isomerism (2-bromo-5-methoxy vs. 5-bromo-2-methoxy) and substitution of diethylamine with methylamine.
- Molecular Weight : 230.10 g/mol .
- Positional isomerism may alter electronic effects (e.g., Hammett substituent constants), influencing reactivity or binding affinity in biological systems.
b. (5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine
- Structure : Replaces the diethylamine group with a 3-fluorophenyl moiety.
- Molecular Weight : 310.16 g/mol .
- Key Differences :
- The fluorophenyl group introduces electronegativity, which could enhance hydrogen bonding or dipole interactions.
- Increased molecular weight and aromaticity may affect pharmacokinetic properties (e.g., blood-brain barrier penetration).
Amine-Functionalized Heterocycles
a. Diethylamine-Modified Xanthones
- Example : Xanthone derivatives with diethylamine methyl groups in position 2 .
- Key Differences :
- The xanthone core provides a planar, conjugated system absent in the benzylamine structure.
- Diethylamine substitution in xanthones enhances anticholinesterase activity (IC₅₀ values: 0.05–70 µg/mL), suggesting that the diethylamine group in [(5-Bromo-2-methoxyphenyl)methyl]diethylamine might similarly modulate enzyme interactions .
b. Diclofenac Diethylamine
- Structure : Combines a phenylacetic acid backbone with diethylamine.
- Key Differences :
Thermodynamic and Solubility Comparisons
- Aqueous Solubility : Diethylamine-containing compounds (e.g., n-alkylamines) exhibit temperature-dependent solubility due to NH–H₂O interactions, as modeled by SAFT-γMie parameters .
- Lipophilicity : The bromine and methoxy groups in this compound likely increase logP compared to simpler amines like diethylamine itself (logP ~0.3), enhancing membrane permeability but reducing water solubility.
Biological Activity
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Molecular Formula: C13H18BrN
Molecular Weight: 270.19 g/mol
Structure: The compound features a brominated methoxyphenyl group attached to a diethylamine moiety, which is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Specifically, it has been identified as a potent inhibitor of glycogen synthase kinase 3 beta (GSK3β), a serine/threonine kinase implicated in numerous signaling pathways related to cell survival, metabolism, and gene expression.
- IC50 Value: The compound exhibits an IC50 value of 0.036 μM against GSK3β, indicating high potency in inhibiting this enzyme .
Biological Activity and Therapeutic Applications
-
Cancer Therapy:
- GSK3β inhibition has been linked to reduced cancer cell proliferation and enhanced apoptosis. Studies have shown that this compound can induce neuronal differentiation and may also enhance insulin sensitivity, suggesting potential applications in treating cancer and metabolic disorders .
-
Neurodegenerative Disorders:
- The compound's role in modulating GSK3β activity has implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of GSK3β may help in the reduction of tau phosphorylation, a hallmark of Alzheimer's pathology .
-
Diabetes Management:
- By enhancing insulin sensitivity and glucose metabolism, this compound shows promise as a therapeutic agent for diabetes management .
Table 1: Summary of Biological Activities
| Activity Area | Effect | References |
|---|---|---|
| Cancer Cell Growth | Inhibition via GSK3β modulation | |
| Neuronal Differentiation | Induction observed in vitro | |
| Insulin Sensitivity | Enhanced glucose metabolism |
Research Highlights
- A study demonstrated that the compound effectively reduces the phosphorylation of GSK3β substrates like β-catenin and glycogen synthase both in vitro and in vivo .
- Another investigation reported the compound's influence on cellular signaling pathways, leading to potential therapeutic applications across various diseases .
Q & A
Q. What are the standard synthetic routes for [(5-Bromo-2-methoxyphenyl)methyl]diethylamine?
The compound is typically synthesized via nucleophilic substitution of 5-bromo-2-methoxybenzyl chloride with diethylamine. Reaction conditions include a polar aprotic solvent (e.g., DMF or dichloromethane), a base (e.g., K₂CO₃ or NaOH), and reflux to ensure completion. Purification often involves column chromatography or recrystallization to isolate the product .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, refined using programs like SHELXL, provides definitive structural data. Mass spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) further validate molecular weight and functional groups .
Q. What are common chemical reactions this compound undergoes?
Key reactions include:
Q. How is the compound’s stability assessed under different storage conditions?
Accelerated stability studies under varying temperature (±40°C) and humidity (75% RH) are conducted. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) monitor decomposition, while HPLC tracks degradation products over time .
Advanced Research Questions
Q. How do nitrogen inversion and methyl rotation impact the spectroscopic characterization of this compound?
Rotational spectroscopy reveals splitting due to nitrogen inversion tunneling (barrier ~1531 cm⁻¹) and methyl group internal rotation (torsional barrier ~1051 cm⁻¹). These dynamics necessitate high-resolution techniques like Fourier-Transform Microwave Spectroscopy to resolve fine spectral splits and quantify energy barriers .
Q. What strategies optimize reaction yields in nucleophilic substitution steps during synthesis?
Yield optimization involves:
- Solvent/Base Pairing : DMF with K₂CO₃ enhances reactivity compared to non-polar solvents.
- Continuous Flow Reactors : Improve mixing and thermal control for scaled-up synthesis.
- Kinetic Monitoring : Real-time HPLC or inline IR spectroscopy identifies side reactions and guides endpoint determination .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic results) require cross-validation using orthogonal assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to molecular targets, clarifying mechanism-specific outcomes .
Q. What computational methods predict the compound’s reactivity with biological targets?
Density Functional Theory (DFT) calculates transition-state energies for reactions like bromine substitution. Molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes or receptors, while Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with observed bioactivity .
Methodological Notes
- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to resolve disorder in the diethylamine moiety .
- Assay Design : For biological studies, include controls for non-specific binding (e.g., L-NAME for nitric oxide synthase inhibition) to isolate target effects .
- Spectral Analysis : Assign ¹H NMR peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals from the bromomethoxybenzyl and diethylamine groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
